molecular formula C10H7ClN2O3 B2757166 4-Chloro-2-methyl-5-nitroquinolin-6-ol CAS No. 28613-36-7

4-Chloro-2-methyl-5-nitroquinolin-6-ol

Cat. No. B2757166
CAS RN: 28613-36-7
M. Wt: 238.63
InChI Key: MQONWPXSCSKAJG-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-nitroquinolin-6-ol is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as Nitroxoline and is a member of the quinoline family. Nitroxoline is a potent antibacterial agent that has been used in the treatment of various bacterial infections.

Mechanism of Action

The mechanism of action of Nitroxoline is not fully understood. However, it is believed that Nitroxoline inhibits bacterial DNA synthesis by binding to the DNA molecule, thereby preventing replication. Nitroxoline also disrupts bacterial cell membrane integrity, leading to cell death.
Biochemical and Physiological Effects:
Nitroxoline has been found to have low toxicity and is well-tolerated in humans. It is rapidly absorbed and distributed in the body, with peak plasma concentrations achieved within 2 hours of ingestion. Nitroxoline is excreted mainly through the urine and has a half-life of approximately 2 hours.

Advantages and Limitations for Lab Experiments

Nitroxoline has several advantages for use in lab experiments. It has a broad-spectrum activity against various bacteria, making it useful for testing against multiple strains. Nitroxoline is also relatively inexpensive and readily available. However, Nitroxoline has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Nitroxoline. One area of interest is the development of new formulations of Nitroxoline with improved solubility and bioavailability. Another area of research is the use of Nitroxoline in combination with other antibiotics to enhance its antibacterial activity. Additionally, the potential use of Nitroxoline in the treatment of viral and parasitic infections warrants further investigation.
Conclusion:
In conclusion, Nitroxoline is a synthetic compound with potent antibacterial properties that has been extensively studied for its scientific research application. Nitroxoline has a complex synthesis method and a broad-spectrum activity against various bacteria. Its mechanism of action is not fully understood, but it is believed to inhibit bacterial DNA synthesis and disrupt cell membrane integrity. Nitroxoline has low toxicity and is well-tolerated in humans. However, its low solubility in water can limit its use in certain experiments. There are several future directions for research on Nitroxoline, including the development of new formulations and the investigation of its use in the treatment of viral and parasitic infections.

Synthesis Methods

Nitroxoline is synthesized by the nitration of 2-methylquinoline-4-carboxylic acid, followed by chlorination and reduction. The final product is obtained as a yellow crystalline powder. The synthesis of Nitroxoline is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Nitroxoline has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive and gram-negative bacteria. Nitroxoline has also been studied for its antifungal, antiviral, and antiparasitic properties. Due to its broad-spectrum activity, Nitroxoline has been used in the treatment of various bacterial infections, such as urinary tract infections, respiratory tract infections, and skin infections.

properties

IUPAC Name

4-chloro-2-methyl-5-nitroquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-5-4-6(11)9-7(12-5)2-3-8(14)10(9)13(15)16/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQONWPXSCSKAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC(=C2[N+](=O)[O-])O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-5-nitroquinolin-6-ol

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